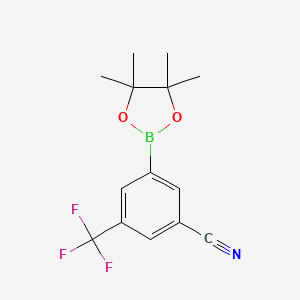
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile, commonly referred to as 3TMB, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a member of the dioxaborolane class of compounds, which are versatile and widely used in a variety of applications. 3TMB has been studied for its ability to act as a catalyst and as an inhibitor of certain enzymes. It has also been studied for its potential to act as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile have been synthesized and thoroughly characterized, providing insights into their molecular structure and vibrational properties. These compounds are used in crystal structure determinations through X-ray diffraction and DFT calculations, offering a foundational basis for understanding their chemical behavior and potential applications in material science and organic synthesis (Wu et al., 2021). Additionally, studies have involved the synthesis of boric acid ester intermediates, further analyzed through spectroscopic methods and DFT to reveal physicochemical properties (Huang et al., 2021).
Applications in Organic Synthesis
Boron-containing compounds are pivotal in organic synthesis, especially in the development of Suzuki coupling methodologies. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of aryl bromides showcases the importance of these compounds in facilitating bond formations that are crucial in the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).
Fluorescence Probes and Detection Applications
Some derivatives of boron-containing compounds have been utilized as fluorescence probes for detecting hydrogen peroxide, highlighting their significance in biochemical and medical research. These compounds exhibit an "Off–On" fluorescence response, indicating their potential in developing diagnostic tools and investigating oxidative stress within biological systems (Lampard et al., 2018).
Material Science and Polymer Chemistry
The utility of these compounds extends to materials science, where they serve as intermediates in the synthesis of high-performance semiconducting polymers. Their ability to facilitate the development of conjugated polymers with specific electronic properties makes them invaluable in the field of electronics and photonics (Kawashima et al., 2013).
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-9(8-19)5-10(7-11)14(16,17)18/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFNTUDMWZDSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458861 |
Source


|
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479411-95-5 |
Source


|
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)





![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)
